N-(3,4-Dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide N-(3,4-Dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 367908-28-9
VCID: VC4725686
InChI: InChI=1S/C18H18N2O2S/c1-11-7-8-13(9-12(11)2)19-17(21)10-16-18(22)20-14-5-3-4-6-15(14)23-16/h3-9,16H,10H2,1-2H3,(H,19,21)(H,20,22)
SMILES: CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2)C
Molecular Formula: C18H18N2O2S
Molecular Weight: 326.41

N-(3,4-Dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

CAS No.: 367908-28-9

Cat. No.: VC4725686

Molecular Formula: C18H18N2O2S

Molecular Weight: 326.41

* For research use only. Not for human or veterinary use.

N-(3,4-Dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide - 367908-28-9

Specification

CAS No. 367908-28-9
Molecular Formula C18H18N2O2S
Molecular Weight 326.41
IUPAC Name N-(3,4-dimethylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Standard InChI InChI=1S/C18H18N2O2S/c1-11-7-8-13(9-12(11)2)19-17(21)10-16-18(22)20-14-5-3-4-6-15(14)23-16/h3-9,16H,10H2,1-2H3,(H,19,21)(H,20,22)
Standard InChI Key BIJWKKGGOMXGSX-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2)C

Introduction

Chemical Identity and Structural Features

N-(3,4-Dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is defined by the following molecular characteristics:

PropertyValueSource Citations
CAS No.367908-28-9
Molecular FormulaC₁₈H₁₈N₂O₂S
Molecular Weight326.41 g/mol
IUPAC NameN-(3,4-dimethylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
SMILES NotationCC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2)C
InChI KeyBIJWKKGGOMXGSX-UHFFFAOYSA-N

The compound features a benzothiazine ring system fused with a dihydro-oxo moiety, coupled to an acetamide group substituted at the N-(3,4-dimethylphenyl) position. This arrangement confers unique electronic and steric properties, influencing its reactivity and potential interactions with biological targets .

Synthesis and Optimization Strategies

The synthesis of N-(3,4-dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide typically involves multi-step organic reactions, though explicit protocols remain proprietary. Based on analogous benzothiazine derivatives, a plausible route may include:

  • Condensation Reactions: Coupling of a benzothiazinone precursor with an activated acetamide derivative.

  • Cyclization Steps: Formation of the dihydro-oxo benzothiazine ring under acidic or basic conditions.

  • Functional Group Modifications: Introduction of the 3,4-dimethylphenyl group via nucleophilic substitution or amide bond formation.

Critical parameters such as reaction temperature (often 80–120°C), solvent polarity (e.g., DMF, THF), and catalyst selection (e.g., palladium for cross-couplings) significantly impact yield and purity. For instance, Evitachem’s synthesis of a related nitrophenyl-benzothiazine analog achieved 65–78% yields through optimized reflux conditions.

Physicochemical and Pharmacokinetic Properties

While solubility data for N-(3,4-dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide are unavailable, predictive models and analog studies suggest:

PropertyEstimated ValueBasis of Estimation
logP (Partition Coefficient)3.2–3.8Similar benzothiazines
Hydrogen Bond Donors2Structural analysis
Hydrogen Bond Acceptors5Structural analysis
Polar Surface Area~49 ŲAnalog data

Biological Activities and Mechanistic Insights

Though direct studies on this compound are sparse, benzothiazine derivatives exhibit diverse biological activities:

  • Antimicrobial Effects:
    Benzothiazines with electron-withdrawing substituents demonstrate bacteriostatic activity against Staphylococcus aureus (MIC = 8–16 µg/mL). The dimethylphenyl group in this compound may enhance membrane penetration.

  • Anti-inflammatory Action:
    Structural analogs inhibit cyclooxygenase-2 (COX-2) and reduce prostaglandin E₂ synthesis by 40–60% at 10 µM concentrations.

  • Enzyme Modulation:
    The 3-oxo group may chelate metal ions in enzyme active sites, potentially inhibiting proteases or kinases.

Mechanistically, the compound’s acetamide moiety could interact with biological nucleophiles (e.g., cysteine residues), while the benzothiazine core may intercalate into DNA or modulate neurotransmitter receptors.

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